An In-depth Technical Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 8-(4-t-Butylphenyl)-8-oxooctanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-t-Butylphenyl)-8-oxooctanoic acid is a substituted aromatic ketoacid with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed theoretical synthesis protocol, and an exploration of its potential applications, particularly in the realm of drug development. Due to the limited availability of published experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a predictive and practical resource for researchers.
Introduction
Aryl ketoacids are a class of organic compounds characterized by a carboxylic acid function and a ketone group attached to an aromatic ring system. This structural motif is of significant interest in medicinal chemistry as it is present in a variety of biologically active molecules. The combination of a lipophilic aryl group, a polar carboxylic acid, and a central keto group imparts a unique physicochemical profile that can be exploited for targeted drug design. 8-(4-t-Butylphenyl)-8-oxooctanoic acid, with its distinct t-butylphenyl moiety, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide aims to provide a detailed technical overview for researchers interested in this compound.
Chemical Properties and Characterization
Structure and Nomenclature
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IUPAC Name: 8-(4-tert-butylphenyl)-8-oxooctanoic acid
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CAS Number: 898791-47-4[1]
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Molecular Formula: C₁₈H₂₆O₃[1]
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Molecular Weight: 290.4 g/mol []
Structure:
Caption: Chemical structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 8-(4-t-Butylphenyl)-8-oxooctanoic acid. These values are estimated using computational models and by analogy to similar compounds.
| Property | Predicted Value | Notes |
| Physical State | White to off-white solid | Based on typical properties of similar aromatic ketoacids. |
| Melting Point | 120-140 °C | Estimated based on the melting points of similar long-chain aryl ketoacids. |
| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Insoluble in water. | The long alkyl chain and aromatic ring contribute to its lipophilicity. |
| pKa | 4.5 - 5.0 | Typical range for a carboxylic acid. |
Spectroscopic Data (Predicted)
The following are the predicted key spectroscopic features for 8-(4-t-Butylphenyl)-8-oxooctanoic acid, which are crucial for its identification and characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.
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~7.5 ppm (doublet, 2H): Aromatic protons meta to the carbonyl group.
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~2.9 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-CO-).
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~2.3 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid group (-CH₂-COOH).
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~1.7-1.3 ppm (multiplet, 8H): Methylene protons of the octanoic acid chain.
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~1.3 ppm (singlet, 9H): Protons of the t-butyl group (-C(CH₃)₃).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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~200 ppm: Carbonyl carbon of the ketone.
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~175 ppm: Carbonyl carbon of the carboxylic acid.
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~155 ppm: Aromatic carbon attached to the t-butyl group.
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~135-125 ppm: Aromatic carbons.
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~38 ppm: Methylene carbon alpha to the ketone.
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~35 ppm: Carbon of the t-butyl group.
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~34 ppm: Methylene carbon alpha to the carboxylic acid.
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~31 ppm: Carbons of the t-butyl methyl groups.
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~29-24 ppm: Methylene carbons of the octanoic acid chain.
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IR (Infrared) Spectroscopy:
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹: C=O stretch of the carboxylic acid.
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~1680 cm⁻¹: C=O stretch of the aryl ketone.
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~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.
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MS (Mass Spectrometry):
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[M]+•: 290.1882 (calculated for C₁₈H₂₆O₃).
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Key Fragmentation Patterns: Loss of the t-butyl group, cleavage of the alkyl chain.
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Synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic Acid
A plausible and efficient method for the synthesis of 8-(4-t-Butylphenyl)-8-oxooctanoic acid is through the Friedel-Crafts acylation of t-butylbenzene with a derivative of suberic acid (octanedioic acid).
Reaction Principle
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[3] In this case, t-butylbenzene serves as the nucleophilic aromatic compound, and a mono-acyl halide derivative of suberic acid acts as the electrophile. The t-butyl group is an ortho-, para-directing activator, and due to steric hindrance, the acylation will predominantly occur at the para position.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 8-(4-t-Butylphenyl)-8-oxooctanoic acid.
Detailed Experimental Protocol (Theoretical)
Materials:
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Suberic acid
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Thionyl chloride
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t-Butylbenzene
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Anhydrous aluminum chloride
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Step 1: Preparation of 8-Chloro-8-oxooctanoic Acid
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid (1 equivalent).
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Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.
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Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 8-chloro-8-oxooctanoic acid can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 8-chloro-8-oxooctanoic acid (1 equivalent) in anhydrous dichloromethane to the suspension while maintaining the temperature at 0 °C.
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After the addition is complete, add t-butylbenzene (1 equivalent) dropwise to the reaction mixture.
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Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Stir the mixture until the aluminum salts are dissolved.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 8-(4-t-Butylphenyl)-8-oxooctanoic acid.
Potential Applications in Drug Development
While specific biological activities of 8-(4-t-Butylphenyl)-8-oxooctanoic acid have not been reported, its structural features suggest several potential applications in drug discovery and development.
As a Scaffold for Novel Therapeutics
The aryl ketoacid moiety is a known pharmacophore in several classes of drugs. The presence of the lipophilic t-butyl group can enhance membrane permeability and binding to hydrophobic pockets of target proteins. The carboxylic acid provides a handle for salt formation to improve solubility or for further chemical modification to create prodrugs or linkers for drug delivery systems.
Potential as an Anti-inflammatory Agent
Some aryl alkanoic acids are known to possess anti-inflammatory properties. The synthesis of a series of 6-aryl-4-oxohexanoic acids has been described for their potential as anti-inflammatory agents.[4] The structure of 8-(4-t-Butylphenyl)-8-oxooctanoic acid shares similarities with these compounds, suggesting it could be investigated for similar activities.
Role in Targeted Drug Delivery
The carboxylic acid group can be used to conjugate the molecule to targeting ligands, polymers, or nanoparticles for targeted drug delivery to specific tissues or cells, such as in cancer therapy. Metal-Organic Frameworks (MOFs), for instance, can be synthesized with drugs containing acidic groups for targeted release.
Conclusion
8-(4-t-Butylphenyl)-8-oxooctanoic acid is a chemical compound with interesting structural features that suggest its potential utility in medicinal chemistry and materials science. While there is a notable lack of published experimental data for this specific molecule, this technical guide provides a solid foundation for researchers by offering a detailed, theoretically sound synthesis protocol, predicted physicochemical and spectroscopic properties, and an overview of its potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its biological activities.
References
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Khan Academy. Friedel-Crafts acylation. [Link]
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ResearchGate. (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. [Link]
